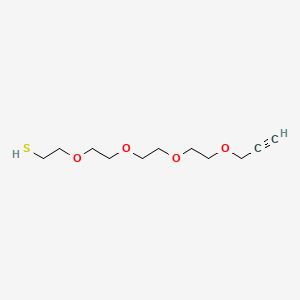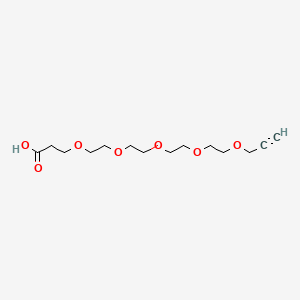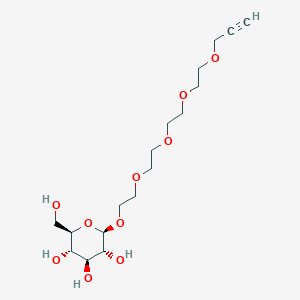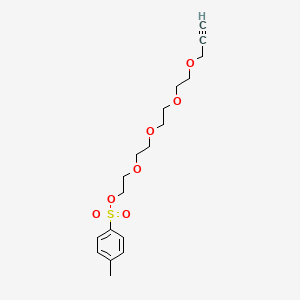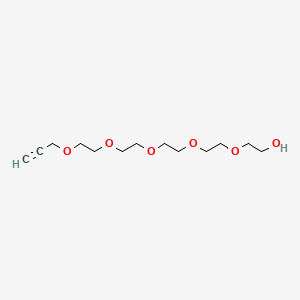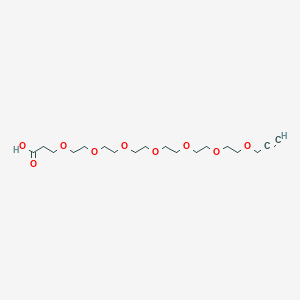![molecular formula C19H13F5N6 B610330 5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine CAS No. 1610964-64-1](/img/structure/B610330.png)
5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine
説明
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Physical And Chemical Properties Analysis
This compound is a light yellow to brown powder or crystals . It has a molecular weight of 150.16 . It is highly soluble in water and other polar solvents .科学的研究の応用
Tubulin-Binding Agent
PTC596 is an investigational small-molecule tubulin-binding agent . It binds to the colchicine site of tubulin with unique key interactions . By modulating microtubule dynamics, it can drastically alter a cell’s viability by arresting the cell cycle, inhibiting cell migration, or initiating programmed cell death or apoptosis .
Broad-Spectrum Anticancer Activity
PTC596 has shown broad-spectrum anticancer activity . It exhibited efficacy as monotherapy and additive or synergistic efficacy in combinations in mouse models of leiomyosarcomas and glioblastoma .
Treatment for Leiomyosarcoma
The FDA has granted a fast track designation and an orphan drug designation to PTC596 for potential use in patients with leiomyosarcoma . It is currently being tested in combination with dacarbazine in a clinical trial in adults with leiomyosarcoma .
Treatment for Glioblastoma
PTC596 demonstrated efficacy in an orthotopic model of glioblastoma under conditions where temozolomide was inactive . It also received a rare pediatric disease designation and an orphan drug designation for potential use in patients with diffuse intrinsic pontine glioma .
Inhibition of BMI-1 Protein
PTC596 was originally identified by its ability to inhibit proliferation of cancer stem cells expressing B-cell–specific Moloney murine leukemia virus insertion site 1 (BMI1) protein .
Treatment for Neuroblastoma
PTC596 has been identified as a highly active compound which could be introduced as an anticancer agent with low chemoresistance in neuroblastoma therapy . It exerted a high cytotoxic effect on multidrug-resistant (MDR) NB cells .
Induction of Ferroptosis
PTC596, by inhibiting BMI-1 and triggering ferroptosis , could be a promising approach to fight chemoresistance . It significantly reduced GSH levels, increased peroxide production, stimulated lipid peroxidation, and induced ferroptosis .
Overcoming Multidrug Resistance
PTC596 and PRIMA-1 MET markedly reduced the expression of epithelial–mesenchymal transition proteins and limited the clonogenic potential and the cancer stemness of MDR cells . This suggests that PTC596 could be used to overcome multidrug resistance in cancer treatment .
Safety and Hazards
特性
IUPAC Name |
5-fluoro-2-(6-fluoro-2-methylbenzimidazol-1-yl)-4-N-[4-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F5N6/c1-9-26-13-7-4-11(20)8-14(13)30(9)18-28-16(25)15(21)17(29-18)27-12-5-2-10(3-6-12)19(22,23)24/h2-8H,1H3,(H3,25,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLWOOPCEXYVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=NC(=C(C(=N3)NC4=CC=C(C=C4)C(F)(F)F)F)N)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F5N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine | |
CAS RN |
1610964-64-1 | |
| Record name | Unesbulin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610964641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNESBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4HZ70S62Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of PTC596?
A1: PTC596 is a small molecule that functions as a microtubule polymerization inhibitor. [] It directly binds to tubulin, disrupting the formation of microtubules, which are essential for cell division. [, ] This disruption leads to cell cycle arrest in the G2/M phase, preventing the cell from proceeding to mitosis. [, , , ]
Q2: What are the downstream effects of PTC596 treatment on cancer cells?
A2: PTC596's inhibition of microtubule polymerization and subsequent G2/M arrest triggers several downstream effects in cancer cells:
- Apoptosis Induction: PTC596 induces apoptosis in various cancer cell lines, including multiple myeloma, acute myeloid leukemia, and diffuse intrinsic pontine glioma (DIPG). [, , , , , , , , ] This apoptotic effect is thought to be independent of p53 status. [, ]
- Downregulation of MCL1: PTC596 treatment consistently leads to a reduction in MCL1 protein levels, likely contributing to its pro-apoptotic effects. [, ]
- Sensitization to Ionizing Radiation: In DIPG cells, PTC596 sensitizes cells to ionizing radiation by impairing the kinetics of the DNA damage response. [, ] This suggests a potential benefit of combining PTC596 with radiotherapy.
Q3: Does PTC596 affect the tumor microenvironment?
A3: Studies in lung cancer models suggest that PTC596 treatment alters the tumor microenvironment. [] Using single-cell RNA sequencing, researchers observed a modulation of the tumor microenvironment landscape, including a decrease in the symbiotic interface between tumor cells and niche components like endothelial cells, fibroblasts, and immune cells. []
Q4: What is the preclinical evidence supporting the use of PTC596 in cancer treatment?
A4: Extensive preclinical data support the potential of PTC596 as an anticancer agent:
- In vitro efficacy: PTC596 demonstrates potent antiproliferative and cytotoxic activity against a wide range of cancer cell lines, including those derived from multiple myeloma, acute myeloid leukemia, mantle cell lymphoma, leiomyosarcoma, pancreatic ductal adenocarcinoma, neuroblastoma, medulloblastoma, and DIPG. [, , , , , , , , , , , ]
- In vivo efficacy: In vivo studies using xenograft and genetically engineered mouse models demonstrate that PTC596 can effectively inhibit tumor growth and prolong survival in various cancer types. [, , , , , , , , , ]
- Synergistic effects: PTC596 exhibits promising synergistic effects when combined with standard-of-care chemotherapies, including gemcitabine, nab-paclitaxel, and proteasome inhibitors. [, , , ] This synergistic activity highlights its potential for improving treatment outcomes in combination regimens.
Q5: What clinical trials have been conducted with PTC596?
A5: PTC596 has been evaluated in several Phase 1 clinical trials in adult patients with advanced solid tumors and leiomyosarcoma. [, ] Additionally, Phase 1b trials have explored PTC596 in combination with dacarbazine for leiomyosarcoma and in children with newly diagnosed DIPG and high-grade gliomas. [, , ]
Q6: What are the main findings from the completed Phase 1 clinical trial of PTC596 as a single agent?
A6: The Phase 1 trial evaluating PTC596 as a monotherapy in patients with advanced solid tumors found that the drug was generally well-tolerated. [, ] The most common adverse events were mild to moderate gastrointestinal symptoms, and the recommended Phase 2 dose was established at 7 mg/kg administered twice weekly. []
Q7: What is the current status of PTC596 clinical development?
A7: Information on the current status of PTC596's clinical development is best obtained from clinical trial registries like ClinicalTrials.gov and from updates provided by the developing company, PTC Therapeutics.
Q8: What are the known resistance mechanisms associated with PTC596?
A8: Research on resistance mechanisms to PTC596 is ongoing. One study suggests that in multiple myeloma, BMI1 may not be an essential gene for tumor cell survival, and its downregulation might not be the primary driver of PTC596's anti-myeloma activity. []
Q9: Are there any biomarkers that can predict response to PTC596?
A9: While research on predictive biomarkers is ongoing, some studies have identified potential markers of response to PTC596-based combination therapies:
- Elevated MN1 and MCL1 levels: In AML, patients with elevated MN1 gene expression and MCL1 protein levels showed sensitivity to the combination of PTC596 and the MCL1 inhibitor S63845. []
- Elevated BMI1 and MEK levels: Conversely, patients with elevated BMI1 gene expression and MEK protein levels were more responsive to the combination of PTC596 and the MEK inhibitor trametinib. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






